molecular formula C10H8N2O B1204220 2-[(4-Hydroxyphenyl)methyl]propanedinitrile CAS No. 5553-97-9

2-[(4-Hydroxyphenyl)methyl]propanedinitrile

Cat. No. B1204220
CAS RN: 5553-97-9
M. Wt: 172.18 g/mol
InChI Key: PDRLQWJJFLVIRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

The chemical reactions involving “2-[(4-Hydroxyphenyl)methyl]propanedinitrile” would depend on its exact molecular structure and the conditions under which the reactions are carried out .

Scientific Research Applications

1. Environmental Impact and Bioremediation

Bisphenol A, chemically similar to 2-[(4-Hydroxyphenyl)methyl]propanedinitrile, has been recognized as an Endocrine Disrupting Chemical (EDC) and is a concern in environmental health. The bioremediation of such compounds using laccase from Fusarium incarnatum UC-14 in a reverse micelles system demonstrated the elimination of 91.43% of Bisphenol A, indicating a potential approach for addressing environmental pollutants (Chhaya & Gupte, 2013).

2. Photodegradation and Environmental Separation

The study of surface-mediated adsorption and photodegradation of Bisphenol A derivatives, related to 2-[(4-Hydroxyphenyl)methyl]propanedinitrile, on various surfaces like 2H-MoS2 and graphene, shows potential methods for the extraction and degradation of environmental pollutants. This research suggests ways to separate and decompose harmful compounds from the environment (Banerjee & Pati, 2015).

3. Metabolic Analysis and Toxicity Studies

The metabolic pathways and toxicity of compounds similar to 2-[(4-Hydroxyphenyl)methyl]propanedinitrile have been explored. For instance, Bisphenol A is metabolized by certain bacteria via novel pathways involving oxidative skeletal rearrangement, indicating the metabolic transformations such compounds undergo in the environment and their potential impacts (Spivack, Leib & Lobos, 1994).

4. Synthesis and Application in Organic Chemistry

The chemical properties of 2-[(4-Hydroxyphenyl)methyl]propanedinitrile-related compounds have been explored for various synthetic applications. For example, the reaction of related compounds has been used to synthesize pyrazolo[3,4-d]pyrimidines, indicating the potential for creating a variety of organic compounds (Quinn, Scammells, Kennard & Smith, 1991).

Safety And Hazards

The safety and hazards associated with “2-[(4-Hydroxyphenyl)methyl]propanedinitrile” would depend on its exact molecular structure and how it is handled. It’s important to always follow appropriate safety protocols when handling chemical compounds .

properties

IUPAC Name

2-[(4-hydroxyphenyl)methyl]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c11-6-9(7-12)5-8-1-3-10(13)4-2-8/h1-4,9,13H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDRLQWJJFLVIRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C#N)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90274470
Record name Tyrphostin A63
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90274470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Hydroxyphenyl)methyl]propanedinitrile

CAS RN

5553-97-9
Record name Tyrphostin 63
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5553-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tyrphostin A63
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90274470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-Hydroxyphenyl)methyl]propanedinitrile
Reactant of Route 2
2-[(4-Hydroxyphenyl)methyl]propanedinitrile
Reactant of Route 3
2-[(4-Hydroxyphenyl)methyl]propanedinitrile
Reactant of Route 4
2-[(4-Hydroxyphenyl)methyl]propanedinitrile
Reactant of Route 5
Reactant of Route 5
2-[(4-Hydroxyphenyl)methyl]propanedinitrile
Reactant of Route 6
2-[(4-Hydroxyphenyl)methyl]propanedinitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.